molecular formula C10H12ClN3 B8367534 6-n-Butyl-2-chloroimidazo[1,2-b]pyridazine

6-n-Butyl-2-chloroimidazo[1,2-b]pyridazine

Cat. No. B8367534
M. Wt: 209.67 g/mol
InChI Key: FAAFVYCAZVIUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-n-Butyl-2-chloroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-n-Butyl-2-chloroimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-n-Butyl-2-chloroimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-n-Butyl-2-chloroimidazo[1,2-b]pyridazine

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

6-butyl-2-chloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C10H12ClN3/c1-2-3-4-8-5-6-10-12-9(11)7-14(10)13-8/h5-7H,2-4H2,1H3

InChI Key

FAAFVYCAZVIUCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C=C(N=C2C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc chloride (2.04 g, 15.0 mmol) was dried at 180° C. for 2 hours under vacuum and then cooled to room temperature, and anhydrous tetrahydrofuran (20.0 mL) was added thereto. n-Butyl lithium (1.6 M, 9.0 mL, 14.4 mmol) was added dropwise thereto over about 30 minutes under ice-cooling and stirred for 30 minutes under ice-cooling, to prepare a solution of n-butylzinc chloride in tetrahydrofuran. Separately, a suspension of 2,6-dichloroimidazo[1,2-b]pyridazine (1.88 g, 10.0 mmol) and [1,3-bis(diphenylphosphino)propane]nickel(II) dichloride (0.16 g, 0.30 mmol) in anhydrous tetrahydrofuran (20.0 mL) was prepared under a nitrogen atmosphere, and the previously prepared solution of n-butylzinc chloride in tetrahydrofuran was added dropwise thereto over 30 minutes with maintaining at 3 to 6° C. The mixture was stirred for 15 minutes under ice-cooling and for 3 hours at room temperature, poured into a saturated saline and adjusted to pH 2 with dilute hydrochloric acid. The reaction solution was extracted twice with ethyl acetate, and the extracts were combined, dehydrated over anhydrous magnesium sulfate and concentrated under reduced pressure. The residues were purified by silica gel column chromatography (ethyl acetate:hexane=1:4) to give the title compound as pale yellow crystals. The yield was 2.03 g (96.8%).
Quantity
9 mL
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reactant
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20 mL
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n-butylzinc chloride
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1.88 g
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20 mL
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0.16 g
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catalyst
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n-butylzinc chloride
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2.04 g
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